3,4-Dichloropyridine-5-boronic acid pinacol ester
CAS No.: 1451391-08-4
Cat. No.: VC2873599
Molecular Formula: C11H14BCl2NO2
Molecular Weight: 274 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1451391-08-4 |
---|---|
Molecular Formula | C11H14BCl2NO2 |
Molecular Weight | 274 g/mol |
IUPAC Name | 3,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Standard InChI | InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(13)9(7)14/h5-6H,1-4H3 |
Standard InChI Key | YPRJPTVHFRCJEL-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)Cl |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
3,4-Dichloropyridine-5-boronic acid pinacol ester, also known by its systematic name 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is an organometallic compound containing boron. The compound features a pyridine ring with chlorine substituents at the 3 and 4 positions, while the 5 position bears a boronic acid functional group protected as a pinacol ester . This structural arrangement creates a versatile synthetic building block with applications in various coupling reactions.
Basic Identification Parameters
The compound can be identified through several key parameters that distinguish it from other related compounds:
Parameter | Value |
---|---|
CAS Number | 1451391-08-4 |
Molecular Formula | C₁₁H₁₄BCl₂NO₂ |
Molecular Weight | 273.95 g/mol |
Exact Mass | 273.049469 |
MFCD Number | MFCD18712632 |
These identification parameters are crucial for researchers seeking to locate and utilize this compound in their synthetic work .
Physical and Chemical Properties
The physical and chemical properties of 3,4-Dichloropyridine-5-boronic acid pinacol ester determine its behavior in various chemical environments and influence its applications in organic synthesis.
Physical Properties
The following table summarizes the key physical properties of the compound:
Property | Value | Uncertainty |
---|---|---|
Density | 1.2 g/cm³ | ±0.1 g/cm³ |
Boiling Point | 353.3 °C (at 760 mmHg) | ±42.0 °C |
Melting Point | Not Available | - |
Flash Point | 167.5 °C | ±27.9 °C |
Vapor Pressure | 0.0 mmHg (at 25°C) | ±0.8 mmHg |
Index of Refraction | 1.520 | - |
Recommended Storage Temperature | 2.0 °C | - |
These physical characteristics indicate that the compound is a relatively stable solid at room temperature with a high boiling point, suggesting strong intermolecular forces .
Chemical Reactivity and Stability
The compound contains both electrophilic and nucleophilic centers, making it versatile for various chemical transformations. The boronic acid pinacol ester group serves as a masked nucleophile that can be activated under appropriate conditions for cross-coupling reactions. The compound should be stored at low temperatures (approximately 2°C) to maintain its chemical integrity over extended periods .
Applications in Organic Synthesis
3,4-Dichloropyridine-5-boronic acid pinacol ester serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The compound's primary application is in Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds between organoboron compounds and organohalides in the presence of a palladium catalyst. This reaction is particularly valuable for constructing complex molecular structures, including:
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Heterocyclic compounds
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Pharmaceutical intermediates
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Advanced materials precursors
The pinacol ester protection of the boronic acid provides stability during storage and handling while still allowing reactivity under appropriate conditions. Literature indicates that boronic acid pinacol esters similar to 3,4-Dichloropyridine-5-boronic acid pinacol ester have been utilized in cross-coupling reactions with corrole derivatives, suggesting potential applications in the synthesis of complex heterocyclic systems .
Role in Complex Molecule Synthesis
Boronic acid pinacol esters like 3,4-Dichloropyridine-5-boronic acid pinacol ester play crucial roles in the synthesis of biologically active compounds. The literature mentions specific examples where similar derivatives have been employed in the synthesis of complex molecules:
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Coupling with copper-trans-A2B-corrole derivatives
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Reactions with aryl bromides using specialized catalyst systems
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Modifications of heterocyclic compounds for pharmaceutical development
These applications demonstrate the compound's versatility as a synthetic intermediate in producing structurally complex and functionally important molecules .
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